3-Fluoropyrrolidin-2-one
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Overview
Description
3-Fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one, a five-membered lactam. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidinone ring.
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, to which 3-fluoropyrrolidin-2-one belongs, are known to interact with a variety of biological targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with their targets in a variety of ways, often involving hydrogen bonding .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Action Environment
Environmental factors such as temperature, moisture, and soil type could affect the rate of dissipation of similar compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be influenced by the fluorine atom in the 3-Fluoropyrrolidin-2-one molecule, which can form strong hydrogen bonds and significantly alter the physicochemical properties of the compound .
Cellular Effects
They may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom may enhance the binding affinity of this compound for its target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyrrolidin-2-one can be achieved through several methods. One common approach involves the fluorination of pyrrolidin-2-one derivatives. For instance, the reaction of pyrrolidin-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating agents to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into fluorinated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include fluorinated carboxylic acids, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
3-Fluoropyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Pyrrolidin-2-one: The non-fluorinated parent compound.
3-Iodopyrrolidin-2-one: Another halogenated derivative with iodine instead of fluorine.
3-Chloropyrrolidin-2-one: A chlorinated analogue.
Uniqueness: 3-Fluoropyrrolidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated and other halogenated analogues .
Properties
IUPAC Name |
3-fluoropyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUXPIAXCZUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026565-61-6 |
Source
|
Record name | 3-fluoropyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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